molecular formula C21H27NO2 B5746683 N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide

N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide

货号 B5746683
分子量: 325.4 g/mol
InChI 键: AAEZYEAXNFPCSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide, also known as CX5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. It was first identified in 2012 by researchers at the University of Cambridge, and since then, has been the subject of extensive scientific research due to its potential as a cancer therapeutic agent.

作用机制

N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide works by binding to the DNA-binding domain of Pol I, preventing it from interacting with DNA and initiating transcription. This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
In addition to its effects on Pol I transcription, N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been shown to induce DNA damage and activate the DNA damage response pathway. This can lead to cell cycle arrest and apoptosis in cancer cells. N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

实验室实验的优点和局限性

One advantage of N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is its specificity for Pol I transcription. This allows for targeted inhibition of cancer cells, while minimizing off-target effects on normal cells. However, N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been shown to have limited efficacy in some cancer types, and resistance can develop over time. Additionally, the synthesis and purification of N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide can be challenging, making it difficult to produce in large quantities.

未来方向

There are several potential future directions for research on N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another area of research is the identification of biomarkers that can predict response to N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide treatment. Additionally, there is ongoing research into the use of N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide in combination with other drugs, such as immunotherapy agents, to improve treatment outcomes.

合成方法

The synthesis of N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide involves several steps, including the coupling of a cyclohexylamine with an alkyne, followed by the addition of a benzamide group. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

科学研究应用

N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been extensively studied for its potential use in cancer therapy. Its ability to selectively target Pol I transcription has been shown to be effective in inhibiting the growth of cancer cells, particularly those that are dependent on Pol I transcription for survival. In preclinical studies, N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been shown to be effective against a range of cancer types, including breast, ovarian, and pancreatic cancer.

属性

IUPAC Name

N-cyclohexyl-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c23-20(22-19-7-3-1-4-8-19)18-11-9-17(10-12-18)13-16-21(24)14-5-2-6-15-21/h9-12,19,24H,1-8,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEZYEAXNFPCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#CC3(CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。